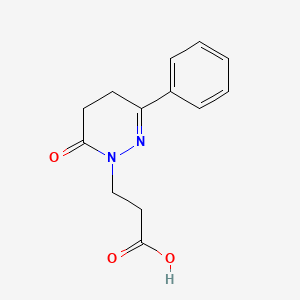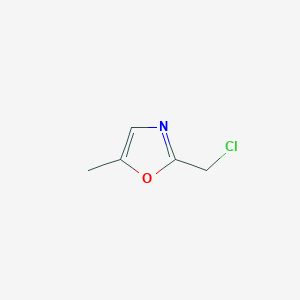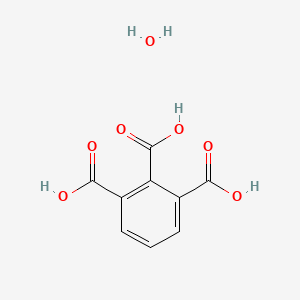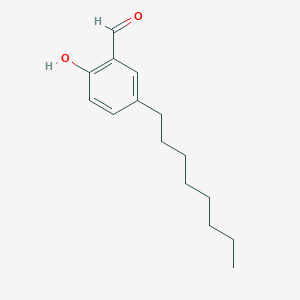
3-(6-Oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)propanoic acid
Übersicht
Beschreibung
3-(6-Oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)propanoic acid, otherwise known as 3-OPDPA, is a powerful organic compound with a wide range of applications in the scientific community. It is a derivative of pyridazine and is a highly active molecule with a unique structure that makes it particularly useful in the study of biochemistry and physiology. 3-OPDPA has been used in a variety of research applications, including studies of enzyme kinetics, protein-protein interactions, and drug metabolism.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Studies on the ABTS/PP decolorization assay of antioxidant capacity have elucidated reaction pathways involving phenolic antioxidants, which could form coupling adducts with radical cations. Such insights suggest potential applications of related compounds in evaluating antioxidant capacities in various contexts, highlighting the specificity and relevance of oxidative degradation products in scientific research (Ilyasov et al., 2020).
Anticancer Potential
Cinnamic acid derivatives, sharing structural similarities with the compound of interest, have been extensively studied for their anticancer potentials. These studies underscore the chemical reactivity of such compounds and their potential in medicinal research as traditional and synthetic antitumor agents (De et al., 2011).
Neuroprotective and Therapeutic Roles
Chlorogenic acid (CGA) and caffeic acid have been researched for their significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These roles suggest the compound could be of interest in exploring therapeutic applications for managing conditions such as neurodegeneration and psychiatric disorders (Naveed et al., 2018; Habtemariam, 2017).
Analytical Methods in Antioxidant Activity
The development of analytical methods for determining antioxidant activity provides a framework for assessing the effectiveness of compounds like 3-(6-Oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)propanoic acid in scavenging free radicals, thereby contributing to the broader understanding of their potential health benefits and industrial applications (Munteanu & Apetrei, 2021).
Structure-Activity Relationships
Research into the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) provides valuable insights into the chemical features that contribute to antioxidant activity. Such studies are essential for optimizing the structure of molecular leads in medicinal chemistry, potentially guiding the development of new compounds with enhanced biological activities (Razzaghi-Asl et al., 2013).
Eigenschaften
IUPAC Name |
3-(6-oxo-3-phenyl-4,5-dihydropyridazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-7-6-11(10-4-2-1-3-5-10)14-15(12)9-8-13(17)18/h1-5H,6-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYAKPCSNVSBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197999 | |
| Record name | 5,6-Dihydro-6-oxo-3-phenyl-1(4H)-pyridazinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73402-28-5 | |
| Record name | 5,6-Dihydro-6-oxo-3-phenyl-1(4H)-pyridazinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73402-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-6-oxo-3-phenyl-1(4H)-pyridazinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)


